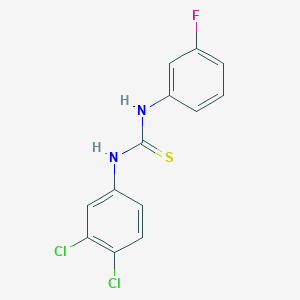
1-(3,4-Dichlorophenyl)-3-(3-fluorophenyl)thiourea
Übersicht
Beschreibung
1-(3,4-Dichlorophenyl)-3-(3-fluorophenyl)thiourea is an organic compound that belongs to the class of thioureas. Thioureas are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and material science. This compound, in particular, is characterized by the presence of dichlorophenyl and fluorophenyl groups attached to a thiourea moiety, which imparts unique chemical and physical properties.
Wissenschaftliche Forschungsanwendungen
1-(3,4-Dichlorophenyl)-3-(3-fluorophenyl)thiourea has been extensively studied for its applications in various scientific fields:
Chemistry:
- Used as a reagent in organic synthesis for the preparation of complex molecules.
- Employed in the study of reaction mechanisms and kinetics.
Biology:
- Investigated for its potential as an enzyme inhibitor.
- Studied for its antimicrobial and antifungal properties.
Medicine:
- Explored for its potential as a therapeutic agent in the treatment of certain diseases.
- Evaluated for its cytotoxic effects on cancer cells.
Industry:
- Used in the development of new materials with specific properties.
- Employed in the formulation of agricultural chemicals.
Vorbereitungsmethoden
The synthesis of 1-(3,4-Dichlorophenyl)-3-(3-fluorophenyl)thiourea typically involves the reaction of 3,4-dichloroaniline with 3-fluorophenyl isothiocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.
Synthetic Route:
- Dissolve 3,4-dichloroaniline in dichloromethane.
- Add 3-fluorophenyl isothiocyanate to the solution.
- Reflux the mixture for several hours.
- Cool the reaction mixture and filter the precipitate.
- Recrystallize the product from an appropriate solvent.
Industrial Production: In an industrial setting, the synthesis may be scaled up using similar reaction conditions, but with larger quantities of reactants and solvents. Continuous flow reactors may also be employed to enhance the efficiency and yield of the production process.
Analyse Chemischer Reaktionen
1-(3,4-Dichlorophenyl)-3-(3-fluorophenyl)thiourea undergoes various chemical reactions, including:
Oxidation:
- The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfonyl derivatives.
Reduction:
- Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride, resulting in the formation of corresponding amines.
Substitution:
- The thiourea moiety can undergo nucleophilic substitution reactions with halogenating agents, leading to the formation of halogenated derivatives.
Common Reagents and Conditions:
- Oxidizing agents: Hydrogen peroxide, potassium permanganate.
- Reducing agents: Lithium aluminum hydride.
- Halogenating agents: Chlorine, bromine.
Major Products:
- Sulfonyl derivatives (oxidation).
- Amines (reduction).
- Halogenated derivatives (substitution).
Wirkmechanismus
The mechanism of action of 1-(3,4-Dichlorophenyl)-3-(3-fluorophenyl)thiourea involves its interaction with specific molecular targets, leading to various biological effects. The compound is known to inhibit certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their respective reactions. This inhibition can result in the disruption of metabolic pathways and cellular processes.
Molecular Targets and Pathways:
- Enzyme inhibition: The compound binds to the active sites of enzymes, blocking their activity.
- Disruption of metabolic pathways: Inhibition of key enzymes can lead to the accumulation or depletion of specific metabolites, affecting cellular functions.
Vergleich Mit ähnlichen Verbindungen
- 1-(3,4-Dichlorophenyl)-3-phenylthiourea
- 1-(3,4-Dichlorophenyl)-3-(4-fluorophenyl)thiourea
- 1-(3,4-Dichlorophenyl)-3-(3-chlorophenyl)thiourea
Comparison:
- The presence of the fluorophenyl group in 1-(3,4-Dichlorophenyl)-3-(3-fluorophenyl)thiourea imparts unique electronic properties, making it more reactive in certain chemical reactions compared to its analogs.
- The dichlorophenyl group enhances the compound’s stability and resistance to degradation, making it suitable for various applications.
Eigenschaften
IUPAC Name |
1-(3,4-dichlorophenyl)-3-(3-fluorophenyl)thiourea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9Cl2FN2S/c14-11-5-4-10(7-12(11)15)18-13(19)17-9-3-1-2-8(16)6-9/h1-7H,(H2,17,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEJRGHUCKLCHSW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)NC(=S)NC2=CC(=C(C=C2)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9Cl2FN2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[2-(2-fluorophenoxy)ethyl]-2-methyl-1H-indole-3-carbonitrile](/img/structure/B5771760.png)
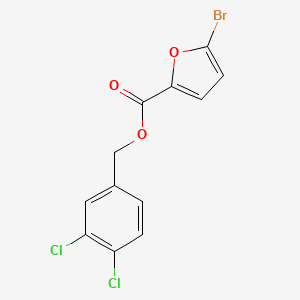
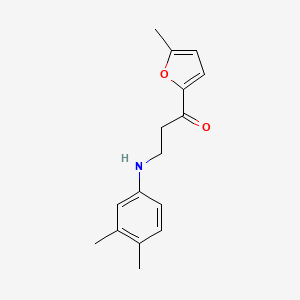
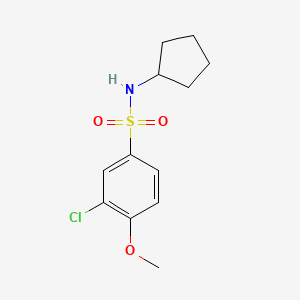
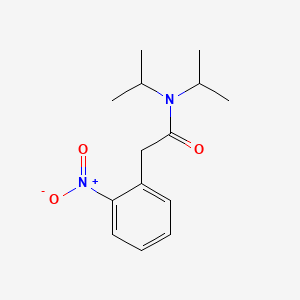
![2-(4-methoxyphenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine](/img/structure/B5771798.png)
![N-[(3-chlorophenyl)methyl]-1-propylpiperidin-4-amine](/img/structure/B5771800.png)
![7-(difluoromethyl)-N-(2-methylpropyl)-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B5771806.png)

![3-[(3,5-DIMETHYL-4-ISOXAZOLYL)METHOXY]-N~1~-(3-METHYLPHENYL)BENZAMIDE](/img/structure/B5771820.png)

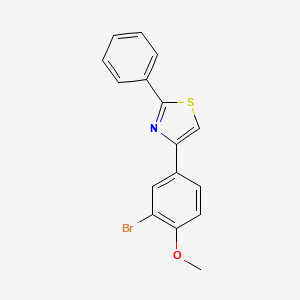
![N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-methyl-N~1~-1,3-thiazol-2-ylglycinamide](/img/structure/B5771839.png)
![N-[5-(4-chlorobenzyl)-1,3,4-thiadiazol-2-yl]-2-furamide](/img/structure/B5771844.png)
